
Ammonium, 4-hydroxy-1,3-phenylenebis(trimethyl-, diiodide, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/BR2159500 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals. The compound is recognized for its potential hazards in the workplace and is subject to recommended exposure limits and preventive measures to reduce or eliminate adverse health and safety effects .
Preparation Methods
The preparation methods for NIOSH/BR2159500 involve specific synthetic routes and reaction conditions. These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria. The NIOSH Manual of Analytical Methods (NMAM) includes chapters on quality assurance, sampling, portable instrumentation, and method evaluation . Industrial production methods may vary depending on the specific requirements and applications of the compound.
Chemical Reactions Analysis
NIOSH/BR2159500 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are detailed in the NIOSH Manual of Analytical Methods. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
NIOSH/BR2159500 has a wide range of scientific research applications. It is used in chemistry for the analysis of contaminants in workplace air, blood, and urine of workers who are occupationally exposed. In biology and medicine, it is utilized for evaluating hazards at work sites and developing methods for measuring early markers of adverse health effects and injuries. In industry, it is employed for developing new protective equipment and engineering control technology to reduce work-related illnesses and injuries .
Mechanism of Action
The mechanism of action of NIOSH/BR2159500 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
NIOSH/BR2159500 can be compared with other similar compounds, such as volatile organic compounds and nitroaromatic compounds. These compounds share some common properties and applications but also have unique characteristics that distinguish them from each other. For example, volatile organic compounds are used for occupational exposure monitoring in various industrial environments, while nitroaromatic compounds are employed for specific analytical methods .
List of Similar Compounds::- Volatile organic compounds
- Nitroaromatic compounds
Properties
CAS No. |
64050-98-2 |
|---|---|
Molecular Formula |
C14H25I2N3O2 |
Molecular Weight |
521.18 g/mol |
IUPAC Name |
trimethyl-[2-(methylcarbamoyloxy)-5-(trimethylazaniumyl)phenyl]azanium;diiodide |
InChI |
InChI=1S/C14H24N3O2.2HI/c1-15-14(18)19-13-9-8-11(16(2,3)4)10-12(13)17(5,6)7;;/h8-10H,1-7H3;2*1H/q+1;;/p-1 |
InChI Key |
RZQAOVRREQQAKG-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=O)OC1=C(C=C(C=C1)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


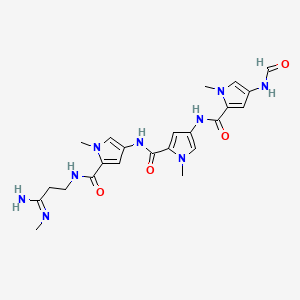
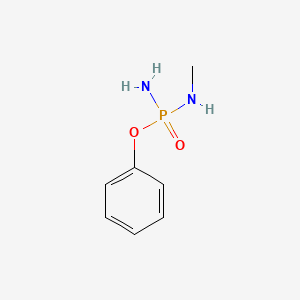
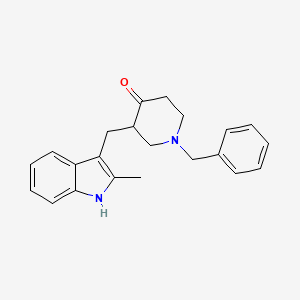
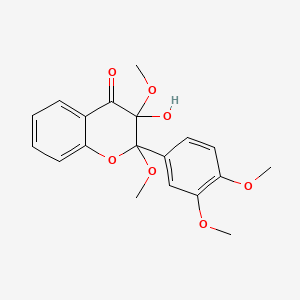

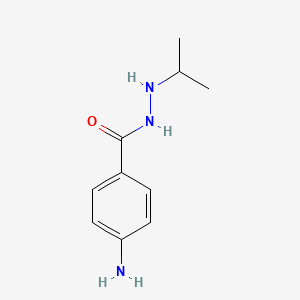

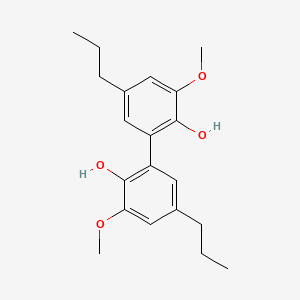

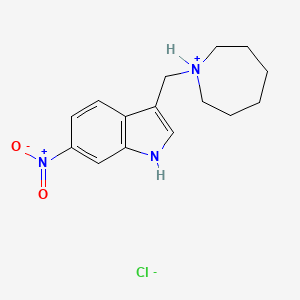
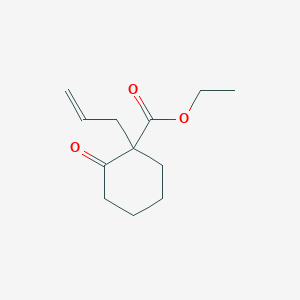
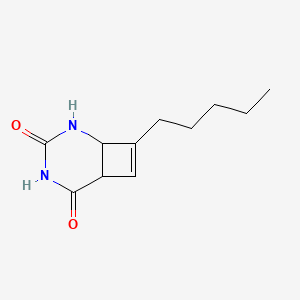
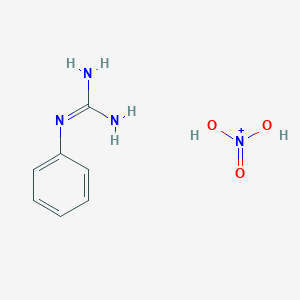
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
